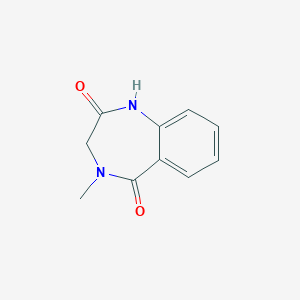

4-methyl-3,4-dihydro-1H-1,4-benzodiazepine-2,5-dione

Übersicht

Beschreibung

“4-methyl-3,4-dihydro-1H-1,4-benzodiazepine-2,5-dione” is a chemical compound with the CAS Number: 3415-35-8 and a molecular weight of 190.2 . Its linear formula is C10 H10 N2 O2 .

Synthesis Analysis

The synthesis of benzodiazepines, including “4-methyl-3,4-dihydro-1H-1,4-benzodiazepine-2,5-dione”, has been described in the literature. For instance, a continuous flow synthesis of six benzodiazepines from aminobenzophenones has been reported .Physical And Chemical Properties Analysis

The physical and chemical properties of “4-methyl-3,4-dihydro-1H-1,4-benzodiazepine-2,5-dione” include a molecular weight of 190.2 . More detailed physical and chemical properties were not found in the available resources.Wissenschaftliche Forschungsanwendungen

GABA Modulation

GABA (gamma-aminobutyric acid): is a neurotransmitter that plays a crucial role in inhibitory signaling within the central nervous system. 4-methyl-3,4-dihydro-1H-1,4-benzodiazepine-2,5-dione acts as a GABA modulator. It doesn’t directly activate or block GABA receptors but influences their function. Specifically:

- Benzodiazepines , including this compound, bind to allosteric sites on GABA-A receptors. They enhance the opening frequency of GABA-activated chloride channels, resulting in increased inhibitory neurotransmission. These drugs are widely used as anxiolytics, sedatives, and anticonvulsants .

Antitubercular Potential

Recent research has explored the antitubercular activity of benzodiazepine derivatives, including 4-methyl-3,4-dihydro-1H-1,4-benzodiazepine-2,5-dione . These molecules have shown promise as potential anti-TB drug candidates. Their unique structure and mechanisms of action could open new avenues for combating tuberculosis .

Anticancer Properties

While more studies are needed, some evidence suggests that benzodiazepine derivatives exhibit anticancer properties. Researchers have investigated their effects on cancer cell growth, apoptosis, and metastasis. The specific mechanisms remain under investigation, but these compounds hold potential for cancer therapy .

Neuroprotective Effects

Certain benzodiazepines, including our compound, have demonstrated neuroprotective effects. They may mitigate neuronal damage caused by oxidative stress, inflammation, or excitotoxicity. These findings could be relevant in neurodegenerative diseases and brain injury research .

Psychopharmacology

Beyond their clinical use, benzodiazepines impact mood, cognition, and behavior. Researchers study their effects on anxiety, depression, and memory. Our compound’s unique structure may contribute to understanding these psychopharmacological aspects .

Synthetic Chemistry

Finally, the synthesis of benzodiazepine derivatives, including 4-methyl-3,4-dihydro-1H-1,4-benzodiazepine-2,5-dione , remains an active area of research. Chemists explore efficient routes to prepare these compounds, which can lead to novel drug candidates and functional materials .

Wirkmechanismus

Target of Action

The primary target of 4-methyl-3,4-dihydro-1H-1,4-benzodiazepine-2,5-dione is the gamma-aminobutyric acid (GABA) receptor-ionophore complex .

Mode of Action

The compound interacts with the GABA receptor-ionophore complex at allosteric sites . GABA-A receptors appear to have at least three allosteric sites at which modulators act . The compound increases the opening frequency of gamma-aminobutyric acid-activated chloride channels .

Biochemical Pathways

The compound’s interaction with the GABA receptor-ionophore complex affects the neurotransmission process . By increasing the opening frequency of gamma-aminobutyric acid-activated chloride channels, it enhances the inhibitory effects of GABA in the central nervous system .

Result of Action

The compound’s action on the GABA receptor-ionophore complex results in enhanced inhibitory neurotransmission in the central nervous system . This can lead to effects such as sedation, muscle relaxation, and reduction of anxiety .

Eigenschaften

IUPAC Name |

4-methyl-1,3-dihydro-1,4-benzodiazepine-2,5-dione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H10N2O2/c1-12-6-9(13)11-8-5-3-2-4-7(8)10(12)14/h2-5H,6H2,1H3,(H,11,13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZVHUQIMPAVOVTR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1CC(=O)NC2=CC=CC=C2C1=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H10N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70395576 | |

| Record name | 4-methyl-3,4-dihydro-1H-1,4-benzodiazepine-2,5-dione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70395576 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

190.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Solubility |

>28.5 [ug/mL] (The mean of the results at pH 7.4) | |

| Record name | SID49666010 | |

| Source | Burnham Center for Chemical Genomics | |

| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |

| Description | Aqueous solubility in buffer at pH 7.4 | |

Product Name |

4-methyl-3,4-dihydro-1H-1,4-benzodiazepine-2,5-dione | |

CAS RN |

3415-35-8 | |

| Record name | 3,4-Dihydro-4-methyl-1H-1,4-benzodiazepine-2,5-dione | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=3415-35-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 4-methyl-3,4-dihydro-1H-1,4-benzodiazepine-2,5-dione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70395576 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

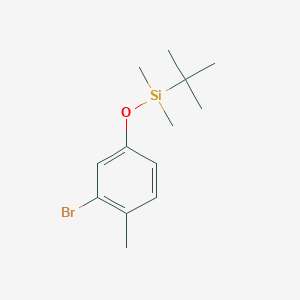

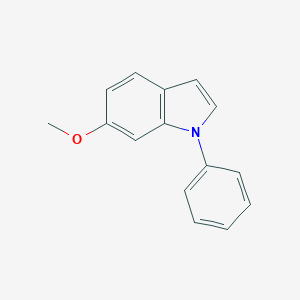

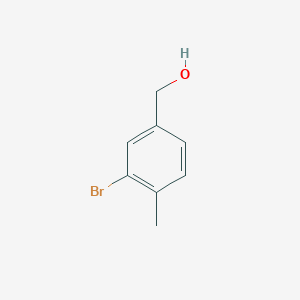

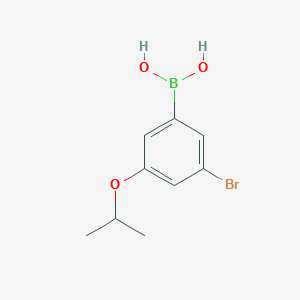

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![3-Oxatricyclo[3.2.1.0~2,4~]octane-6-carbaldehyde](/img/structure/B151439.png)

![(3aR,5r,6aS)-2-(tert-butoxycarbonyl)octahydrocyclopenta[c]pyrrole-5-carboxylic acid](/img/structure/B151441.png)

![(3aS,4R,5S,6aR)-5-hydroxy-4-(hydroxymethyl)hexahydro-2H-cyclopenta[b]furan-2-one](/img/structure/B151443.png)

![2-[(2-Carboxy-5-iodophenyl)-diphenylsilyl]-4-iodobenzoic acid](/img/structure/B151452.png)